4-Pyrrolidin-3-yl-phenol hydrochloride
Overview
Description
4-Pyrrolidin-3-yl-phenol hydrochloride is a chemical compound that is white to yellow in solid form . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, can be achieved through various synthetic strategies. One common method involves ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The Petasis reaction, which occurs between aldehyde, amine, and boronic acid, is also used to synthesize alkylaminophenols .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, are known for their wide range of chemical reactions. They are often used in the synthesis of bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Structure
4-Pyrrolidin-3-yl-phenol hydrochloride derivatives have been synthesized and analyzed for their structural properties. The synthesis of these compounds often involves novel protocols and methodologies, aiming at enhancing their chemical and physical properties for specific applications. For instance, Zulfiqar et al. (2021) detailed the synthesis, crystal structure, and quantum chemical studies of a pyrrolidine derivative, highlighting its potential for anti-cancer and anti-inflammatory applications due to its significant biological activities (Zulfiqar et al., 2021).
Potential in Drug Discovery
Research on pyrrolidine derivatives extends into drug discovery, particularly focusing on their anti-cancer, anti-inflammatory, and antimicrobial properties. The unique chemical structure of these compounds contributes to their biological activity, making them candidates for developing new therapeutic agents. For example, a study by Lee et al. (2011) synthesized 2-aminopyrimidine derivatives, finding that substitution with pyrrolidin-3,4-diol significantly inhibited CDK1 and CDK2, enzymes critical for cell division and cancer growth (Lee et al., 2011).
Material Science and Polymer Research
Pyrrolidine derivatives are also explored in material science, particularly in the synthesis of conducting polymers and electrochromic materials. These applications benefit from the compounds' stability and electrical properties. For instance, Ertas et al. (2004) synthesized and characterized conducting copolymers of succinic acid bis-(4-pyrrol-1-yl-phenyl) ester, demonstrating their potential in electrochromic devices due to their good conductivity and thermal stability (Ertas et al., 2004).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a part of many bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been found to influence a variety of biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds containing the pyrrolidine ring have been associated with a variety of biological activities .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Future Directions
Pyrrolidine derivatives, including 4-Pyrrolidin-3-yl-phenol hydrochloride, continue to attract interest in drug discovery due to their versatile scaffold and wide range of biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
4-pyrrolidin-3-ylphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-3-1-8(2-4-10)9-5-6-11-7-9;/h1-4,9,11-12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSLWCWJIPQDDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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